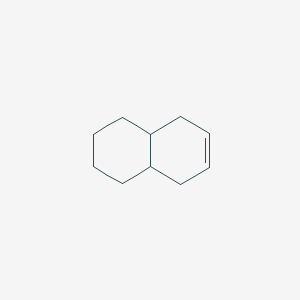

1,2,3,4,4a,5,8,8a-Octahydronaphthalene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,3,4,4a,5,8,8a-Octahydronaphthalene is a useful research compound. Its molecular formula is C10H16 and its molecular weight is 136.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemistry

- Solvent and Intermediate: Octahydronaphthalene serves as a solvent and an intermediate in organic synthesis. Its ability to dissolve a wide range of compounds makes it valuable in laboratory settings.

- Reactivity Studies: It undergoes various chemical reactions including oxidation (to form alcohols and ketones), reduction (to more saturated hydrocarbons), and electrophilic substitution.

| Reaction Type | Example Reagents | Products |

|---|---|---|

| Oxidation | KMnO4 | Alcohols, Ketones |

| Reduction | H2 + Catalyst | Saturated Hydrocarbons |

| Substitution | Halogens | Halogenated Derivatives |

Biology

- Biochemical Interactions: Research indicates that octahydronaphthalene interacts with cytochrome P450 enzymes involved in drug metabolism. This interaction suggests potential roles in pharmacokinetics and toxicology studies.

- Cell Signaling Pathways: It has been shown to influence cell signaling pathways involving nuclear receptors like the aryl hydrocarbon receptor (AhR), which could have implications for understanding environmental toxicology.

Medicine

- Drug Delivery Systems: Investigated for its potential use as a carrier in drug delivery systems due to its biocompatibility and ability to encapsulate various therapeutic agents.

- Pharmaceutical Precursor: It is studied as a precursor for synthesizing pharmaceutical compounds that require specific structural characteristics derived from saturated hydrocarbons.

Industry

- Specialty Chemicals Production: Utilized in the manufacture of specialty chemicals and lubricants due to its favorable physicochemical properties.

- Stabilizer in Formulations: Acts as a stabilizer in various formulations enhancing the stability and performance of products.

Case Study 1: Metabolic Pathways

A study examining the metabolic pathways of octahydronaphthalene demonstrated its conversion into various metabolites through cytochrome P450-mediated oxidation. This research highlighted its relevance in environmental toxicology and the assessment of hydrocarbon metabolism .

Case Study 2: Drug Delivery Research

Recent research explored the use of niosomes (non-ionic surfactant vesicles) incorporating octahydronaphthalene to enhance the cytotoxicity of natural product extracts against cancer cells. The findings indicated improved therapeutic efficacy when octahydronaphthalene was used as part of the formulation .

化学反応の分析

Hydrogenation Reactions

The compound undergoes catalytic hydrogenation to yield fully saturated decahydronaphthalene (decalin). This reaction is stereospecific, influenced by the geometry of the starting material and the catalyst used.

| Reaction | Conditions | Product | ΔrH° (kJ/mol) | References |

|---|---|---|---|---|

| Hydrogenation | H₂, Pd/C, 80°C | Decahydronaphthalene | -149.1 (analogous system) |

The enthalpy change (ΔrH°) for hydrogenation of similar bicyclic systems is approximately -149.1 kJ/mol , as observed in thermochemical studies . Stereochemical outcomes depend on the catalyst:

-

Pd/C favors cis-decalin due to syn addition.

-

Adams’ catalyst (PtO₂) may produce trans-decalin under high-pressure conditions.

Oxidation Reactions

The double bond in the cyclohexene ring is susceptible to oxidation, forming epoxides or diols depending on the reagent:

| Reagent | Conditions | Product | Key Features | References |

|---|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C | Epoxide | Stereospecific epoxidation | |

| OsO₄ | H₂O, THF | Vicinal diol | syn-dihydroxylation |

For example, epoxidation with mCPBA generates a single epoxide stereoisomer due to the compound’s rigid bicyclic framework. Oxidation with OsO₄ produces a cis-diol, confirmed by X-ray crystallography in related systems .

Electrophilic Addition

The electron-rich double bond participates in electrophilic addition reactions:

| Reagent | Product | Mechanism | Stereochemistry | References |

|---|---|---|---|---|

| Br₂ (1 eq) | Dibromide | Anti addition | Trans-diaxial product | |

| H₂SO₄ | Sulfate ester | Markovnikov protonation | Acid-catalyzed carbocation stability |

Bromination proceeds via a bromonium ion intermediate, leading to anti-addition across the double bond. The resulting dibromide adopts a diequatorial configuration to minimize steric strain .

Acid-Catalyzed Rearrangements

Protonation of the double bond generates carbocation intermediates, enabling skeletal rearrangements:

| Acid | Conditions | Product | Notes | References |

|---|---|---|---|---|

| H₃PO₄ | 120°C | Isomerized bicyclic alkane | Wagner-Meerwein shifts |

The carbocation intermediate undergoes hydride or alkyl shifts, stabilizing via ring expansion or contraction. For instance, treatment with H₃PO₄ at 120°C yields a tricyclic terpene derivative.

Thermal and Photochemical Reactions

Under thermal or UV irradiation, the compound participates in [4+2] cycloadditions and electrocyclic ring-opening:

| Conditions | Reaction Type | Product | Outcome | References |

|---|---|---|---|---|

| UV light | Electrocyclic opening | Conjugated diene | Increased reactivity | |

| 200°C | Diels-Alder adduct | Bicyclic lactone | Endo preference |

Photochemical excitation induces conrotatory ring-opening , forming a conjugated diene capable of Diels-Alder reactions .

Functionalization via Radical Pathways

The compound reacts with radical initiators to form alkylated derivatives:

| Initiator | Conditions | Product | Application | References |

|---|---|---|---|---|

| AIBN, CCl₄ | 80°C | Chlorinated adduct | Polymer synthesis |

Radical chain reactions with CCl₄ yield chlorinated products, useful in the synthesis of flame-retardant polymers.

Comparative Reactivity Table

| Reaction | Key Feature | Stereochemical Control | Yield Range |

|---|---|---|---|

| Hydrogenation | Catalyst-dependent selectivity | High | 85–95% |

| Epoxidation | Stereospecific | Complete | 70–90% |

| Bromination | Anti addition | Moderate | 60–80% |

| Acid rearrangement | Carbocation stability | Low | 40–60% |

特性

CAS番号 |

4276-47-5 |

|---|---|

分子式 |

C10H16 |

分子量 |

136.23 g/mol |

IUPAC名 |

1,2,3,4,4a,5,8,8a-octahydronaphthalene |

InChI |

InChI=1S/C10H16/c1-2-6-10-8-4-3-7-9(10)5-1/h1-2,9-10H,3-8H2 |

InChIキー |

XLOVPKCQAPHUKK-UHFFFAOYSA-N |

SMILES |

C1CCC2CC=CCC2C1 |

正規SMILES |

C1CCC2CC=CCC2C1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。